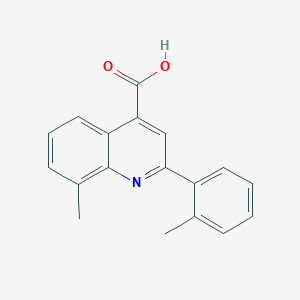

8-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid

説明

“8-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid” is a chemical compound with the molecular formula C18H15NO2 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of quinoline derivatives, including “8-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid”, has been a subject of research . Various synthesis protocols have been reported in the literature for the construction of this scaffold .Molecular Structure Analysis

The molecular structure of “8-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid” consists of a quinoline core with methyl groups attached at the 2nd and 8th positions . The carboxylic acid group is attached at the 4th position .Chemical Reactions Analysis

Quinoline derivatives, including “8-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid”, have been synthesized and evaluated as potent inhibitors of alkaline phosphatases . The structural build-up of the synthesized compounds was based on the spectro-analytical data .Physical And Chemical Properties Analysis

“8-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid” has a molecular weight of 277.32 . It is a solid substance at room temperature .科学的研究の応用

Synthesis and Structural Studies

8-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid and its derivatives have been explored for various applications in scientific research, focusing on their synthesis, structural properties, and potential therapeutic uses. Aromatic δ-peptides, designed and synthesized from derivatives of quinoline, demonstrate the capacity for forming helical structures. These oligoamides showcase a bent conformation stabilized by intramolecular hydrogen bonds, with some maintaining their helical shape even at high temperatures in DMSO. This structural integrity underscores their potential in designing foldamers for biomedical applications (Jiang et al., 2003).

Neuroprotective Properties

Research into the neuroprotective properties of quinoline derivatives, including compounds structurally related to 8-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid, has highlighted their potential as therapeutic agents. For instance, a study on 2-(Quinoline-8-carboxamido)benzoic acid, derived from a deep-sea fungus, revealed significant protective effects against dopaminergic neurodegeneration in a Parkinson's disease model. This compound ameliorated behavioral defects and modulated neurotoxic α-synuclein oligomer formation, pointing to promising therapeutic avenues for neurodegenerative diseases (Lee et al., 2022).

Fluorescent Properties for Biochemical Applications

Quinoline derivatives are known for their efficient fluorescence, making them valuable for studying various biological systems. The synthesis and transformation of quinoline compounds have been tailored to produce fluorophores for biochemistry and medicine, particularly as DNA fluorophores. These studies underscore the ongoing search for sensitive and selective compounds for imaging and diagnostic purposes, with quinoline derivatives showing promise as potential antioxidants and radioprotectors (Aleksanyan & Hambardzumyan, 2013).

Anticancer Activity

The exploration of quinoline-4-carboxylic acid derivatives has extended into assessing their cytotoxic activities against various cancer cell lines. Amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives, synthesized through microwave irradiation, demonstrated significant anticancer activity. This research emphasizes the potential of these compounds in cancer treatment, with certain derivatives showing more potent effects than traditional chemotherapy agents (Bhatt, Agrawal, & Patel, 2015).

COX-2 Inhibition for Anti-Inflammatory Applications

The design and synthesis of 4-carboxyl quinoline derivatives as selective COX-2 inhibitors illustrate another area of therapeutic interest. By varying substituents on the quinoline ring, researchers identified compounds with potent COX-2 inhibitory activity, highlighting their potential as anti-inflammatory agents. These findings contribute to the development of novel treatments for inflammation-related conditions (Zarghi et al., 2009).

特性

IUPAC Name |

8-methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2/c1-11-6-3-4-8-13(11)16-10-15(18(20)21)14-9-5-7-12(2)17(14)19-16/h3-10H,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQVLSWWZJDTVPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40393524 | |

| Record name | 8-methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

587850-80-4 | |

| Record name | 8-methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

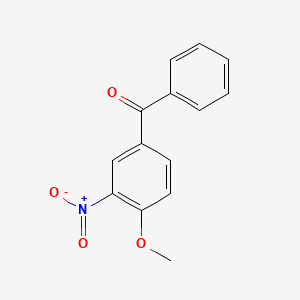

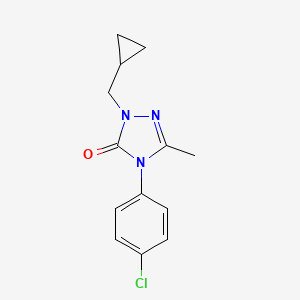

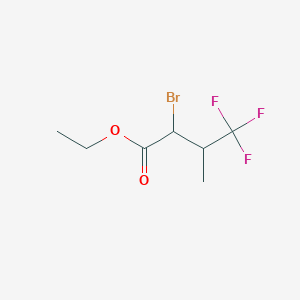

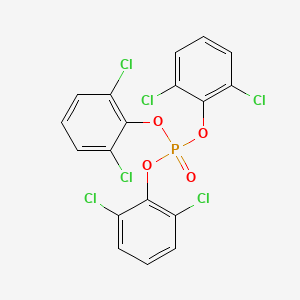

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-N-[3-[(4-methylphenyl)sulfonylamino]propyl]benzenesulfonamide](/img/structure/B1622616.png)

![2-[(2-Isopropylphenoxy)methyl]oxirane](/img/structure/B1622630.png)